molecular formula C8H17NO B2773846 (1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol CAS No. 155723-62-9

(1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol

Cat. No.: B2773846
CAS No.: 155723-62-9
M. Wt: 143.23
InChI Key: VPTMLCZYRTULJD-NKWVEPMBSA-N
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Description

(1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule for synthetic and medicinal chemistry.

Scientific Research Applications

(1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another method includes the cyclization of appropriate precursors under controlled conditions to form the cyclohexane ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing advanced chiral catalysts and high-pressure reactors to achieve the desired stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions: (1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in synthetic and medicinal chemistry.

Mechanism of Action

The mechanism of action of (1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

    (1R,5S)-5-Amino-3,3-dimethylcyclohexan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.

    Cyclohexanol derivatives: Compounds with similar cyclohexane structures but different substituents, such as hydroxyl or amino groups in different positions.

Uniqueness: (1S,5R)-5-Amino-3,3-dimethylcyclohexan-1-ol is unique due to its specific stereochemistry and functional group placement, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(1S,5R)-5-amino-3,3-dimethylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTMLCZYRTULJD-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C[C@H](C1)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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